2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide is a chloroacetamide herbicide structurally characterized by a 2-chloroacetamide backbone with two substituents on the nitrogen atom: a 2,6-diethylphenyl group and a propoxymethyl (CH2-O-CH2CH2CH3) group. This compound shares structural similarities with widely used herbicides such as alachlor, acetochlor, butachlor, and metolachlor, which are known for their pre-emergent activity against grasses and broadleaf weeds in crops like rice and corn . The propoxymethyl substituent distinguishes it from related compounds, influencing its physicochemical properties, environmental behavior, and metabolic pathways.
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-4-10-20-12-18(15(19)11-17)16-13(5-2)8-7-9-14(16)6-3/h7-9H,4-6,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIMPGVENGVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510601 | |
| Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67535-25-5 | |
| Record name | 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base, followed by the reaction with propoxymethyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Environmental Applications
One of the primary concerns regarding this compound is its role as an environmental contaminant. Research has shown that it is a metabolite of alachlor, an herbicide that has been banned in several regions due to its harmful effects on human health and the environment. The degradation of alachlor and its metabolites, including 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide, has been studied to develop bioremediation strategies.
Case Study: Biodegradation of Alachlor
A study investigated the biodegradation of alachlor using soil-isolated microbial strains. The results indicated that certain fungi and bacteria could effectively degrade alachlor into less harmful substances. For instance:
- Aspergillus niger showed a degradation rate of 72.6% after 35 days.
- Xanthomonas axonopodis achieved an impressive degradation rate of 82.1% in the same period.
These findings suggest that utilizing specific microbial strains can enhance the breakdown of hazardous compounds like alachlor, thereby reducing environmental contamination .
Herbicide Formulation
This compound is also relevant in the formulation of herbicides. It can be encapsulated to improve efficacy and reduce environmental impact.
Microencapsulation Techniques
Research has demonstrated that microencapsulation can enhance the stability and controlled release of herbicides. The encapsulation process involves creating microcapsules that contain water-immiscible materials like herbicides. This method is particularly advantageous for acetanilide and thiocarbamate herbicides.
- Encapsulation Process : The microcapsules are formed by interfacial polycondensation using emulsifiers such as lignin sulfonate salts. This technique allows for high concentrations of active ingredients while maintaining stability and preventing solidification during storage .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while it possesses herbicidal properties, it also exhibits moderate toxicity levels, necessitating careful handling and application practices.
Safety Data
The compound's safety data highlights potential health risks associated with exposure:
- Toxicity Level : Classified as moderately hazardous by WHO.
- Environmental Impact : Potential endocrine disruptor affecting aquatic ecosystems.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The chloroacetamide herbicides differ primarily in the alkoxyalkyl chain attached to the nitrogen atom and the substitution pattern on the phenyl ring. Key comparisons include:
| Compound | Substituents on N | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) | Soil Sorption (Koc) |
|---|---|---|---|---|---|---|
| Target Compound | 2,6-diethylphenyl, propoxymethyl | C16H24ClNO2 | 313.8* | ~3.3† | ~200‡ | ~100‡ |
| Alachlor | 2,6-diethylphenyl, methoxymethyl | C14H20ClNO2 | 269.8 | 3.09 | 240 | 170 |
| Butachlor | 2,6-diethylphenyl, butoxymethyl | C17H26ClNO2 | 311.8 | 4.50 | 23 | 73 |
| Acetochlor | 2-ethyl-6-methylphenyl, ethoxymethyl | C14H20ClNO2 | 269.8 | 3.86 | 340 | 250 |
| Metolachlor | 2-ethyl-6-methylphenyl, methoxypropyl | C15H22ClNO2 | 283.8 | 2.90 | 530 | 120 |
*Calculated based on structural analogs.
†Estimated from (logP = 3.37 for a chloromethyl analog).
‡Inferred from trends in alkoxy chain length and hydrophobicity .
Key Observations :
- Lipophilicity : Longer alkoxy chains (e.g., butoxymethyl in butachlor) increase LogP, reducing water solubility and enhancing soil adsorption. The target compound’s propoxymethyl group places it between alachlor (methoxymethyl) and butachlor in hydrophobicity.
- The target compound’s intermediate chain length suggests moderate mobility .
Metabolic Pathways and Toxicity
Chloroacetamide herbicides undergo metabolic activation to form reactive intermediates linked to carcinogenicity. Critical pathways include:
N-dealkylation : Cleavage of the alkoxyalkyl chain produces metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) or 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) .
Aromatic hydroxylation: Further oxidation generates dialkylbenzoquinone imines, DNA-reactive species implicated in tumor formation .
| Compound | Primary Metabolite | Carcinogenicity in Rats | Human CYP Isoforms Involved |
|---|---|---|---|
| Target Compound | CDEPA* | Not studied | Likely CYP3A4, CYP2B6† |
| Alachlor | CDEPA | Nasal turbinate tumors | CYP3A4, CYP2B6 |
| Butachlor | CDEPA | Stomach tumors | CYP3A4, CYP2B6 |
| Acetochlor | CMEPA | Nasal turbinate tumors | CYP3A4, CYP2B6 |
| Metolachlor | CMEPA | Liver tumors | CYP3A4, CYP2B6 |
*Assumed based on structural similarity to alachlor and butachlor .
†Inferred from acetochlor and butachlor metabolism .
Key Observations :
- The target compound’s propoxymethyl group likely undergoes N-dealkylation to CDEPA, aligning it with alachlor and butachlor in metabolic activation.
- Species-specific differences exist: Rat liver microsomes metabolize chloroacetamides faster than human microsomes, suggesting lower human carcinogenic risk .
Environmental Fate and Regulatory Status
- Degradation : Chloroacetamides are prone to microbial degradation in soil, producing numerous metabolites (e.g., alachlor yields 22 degradates). The target compound’s propoxymethyl group may slow degradation compared to shorter-chain analogs .
- Regulatory Status: Alachlor is banned in Chile due to carcinogenicity ; similar regulatory scrutiny could apply to the target compound if CDEPA-mediated toxicity is confirmed.
Analytical Methods
Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates chloroacetamides based on hydrophobicity. The target compound’s LogP (~3.3) suggests elution between alachlor (LogP 3.09) and butachlor (LogP 4.50) .
Biological Activity
2-Chloro-N-(2,6-diethylphenyl)-N-(propoxymethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its chloroacetamide structure, which contributes to its interaction with biological systems. The compound serves as an intermediate in the synthesis of more complex molecules and has been investigated for its potential interactions with biomolecules .
Antimicrobial Activity
Research has demonstrated that derivatives of 2-chloro-N-alkyl/aryl acetamides exhibit significant antimicrobial properties. A study conducted on various synthesized compounds showed that this compound displayed notable antibacterial activity against several strains of bacteria. The results are summarized in the following table:
| Sample Code | E. coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |
|---|---|---|---|
| C-3-CPA | 27 mm | 29 mm | 30 mm |
| C-2-CPA | 30 mm | 30 mm | 36 mm |
| C-4-MPA | 26 mm | 25 mm | 25 mm |
The diameter of inhibition zones indicates the effectiveness of the compound against these pathogens .
The mechanism through which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction can modulate enzymatic activity or receptor-mediated pathways, leading to altered cellular responses. Further studies are needed to delineate the exact molecular targets involved in its action.
Environmental Impact
In addition to its antimicrobial properties, this compound has been studied for its environmental implications. Research indicates that similar chloroacetanilides can pose risks as environmental contaminants, necessitating investigations into their biodegradation by microbial strains. For instance, certain fungi and bacteria have shown potential in degrading related compounds, which could inform bio-remedial strategies .
Therapeutic Potential
The exploration of this compound in medicinal chemistry highlights its potential therapeutic applications. Its structural characteristics may allow it to serve as a scaffold for developing new drugs targeting bacterial infections or other diseases influenced by microbial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
